![molecular formula C21H27NO5 B14615584 19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine CAS No. 59945-44-7](/img/structure/B14615584.png)
19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 19-Methyl-6,7,9,10,18,19,20,21-octahydro-17H-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine involves multiple steps, typically starting with the preparation of the dibenzo[b,k] system. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the multi-ring structure. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure the efficient synthesis of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
19-Methyl-6,7,9,10,18,19,20,21-octahydro-17H-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine has several scientific research applications:
Chemistry: It is used as a model compound to study complex ring systems and their reactivity.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism by which 19-Methyl-6,7,9,10,18,19,20,21-octahydro-17H-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multi-ring structure allows it to fit into specific binding sites, altering the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar compounds include other multi-ring systems with oxygen and nitrogen atoms, such as:
- 6,7,10,11,18,19,20,21-Octahydro-5H,9H,17H-dibenzo[b,k][1,7,13,4,10]trioxadiazacyclooctadecine
- Methyl γ-linolenate
- Methyl eicosenoate Compared to these compounds, 19-Methyl-6,7,9,10,18,19,20,21-octahydro-17H-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in its framework .
Properties
CAS No. |
59945-44-7 |
|---|---|
Molecular Formula |
C21H27NO5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
18-methyl-2,5,8,15,21-pentaoxa-18-azatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene |
InChI |
InChI=1S/C21H27NO5/c1-22-10-12-24-18-6-2-4-8-20(18)26-16-14-23-15-17-27-21-9-5-3-7-19(21)25-13-11-22/h2-9H,10-17H2,1H3 |
InChI Key |
GVPJRNBHBXVDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


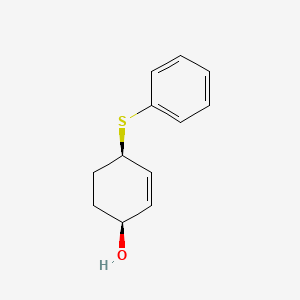
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
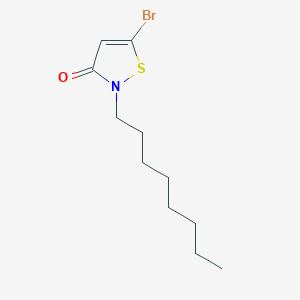
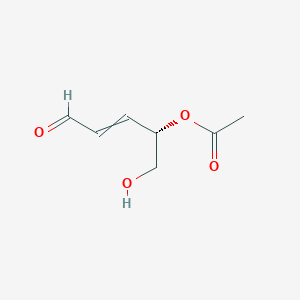
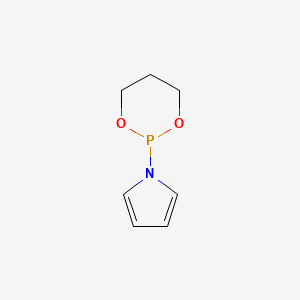
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
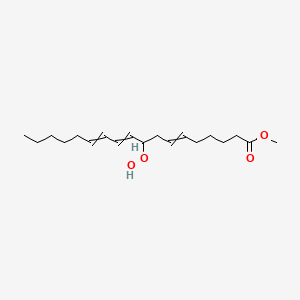
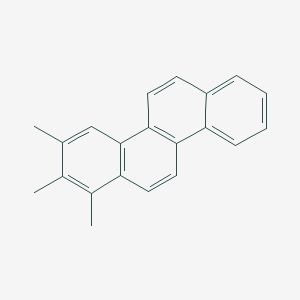
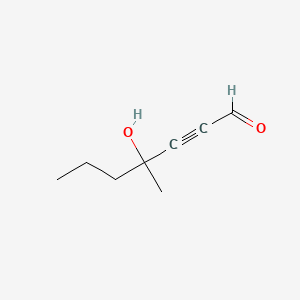
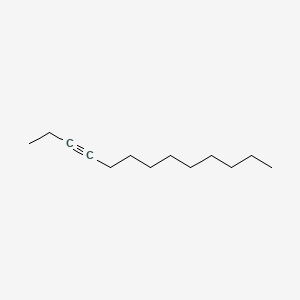
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
